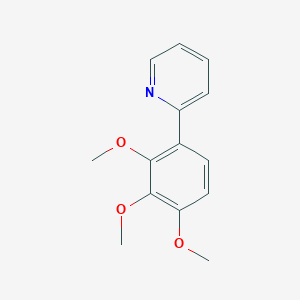

2-(2,3,4-Trimethoxyphenyl)pyridine

Übersicht

Beschreibung

2-(2,3,4-Trimethoxyphenyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with a 2,3,4-trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of anticancer research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4-Trimethoxyphenyl)pyridine typically involves the coupling of a pyridine derivative with a trimethoxyphenyl moiety. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts to facilitate the formation of the carbon-carbon bond between the pyridine and the trimethoxyphenyl group . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran, under an inert atmosphere of nitrogen or argon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2,3,4-Trimethoxyphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Bromine in acetic acid.

Major Products:

Oxidation: Quinones.

Reduction: Reduced derivatives of the original compound.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Pyridine derivatives, including 2-(2,3,4-trimethoxyphenyl)pyridine, have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the pyridine nucleus exhibit notable antimicrobial and antiviral activities. The presence of methoxy groups enhances these properties by improving the interaction with microbial targets.

- Mechanism of Action : The antimicrobial efficacy is often attributed to the compound's ability to interact with specific proteins in microbial cells, disrupting their function and leading to cell death .

- Case Studies : Various studies have highlighted the effectiveness of pyridine derivatives against a range of pathogens, including bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi such as Candida albicans.

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent research. Its structural features allow it to act as a scaffold for developing novel anticancer agents.

- Cell Viability Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation .

- Structure-Activity Relationship (SAR) : Research has shown that modifications on the phenyl ring can enhance the compound's potency. For instance, derivatives with additional methoxy groups or different substituents have shown improved inhibitory effects on tumor growth .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can effectively inhibit various enzymes relevant to disease processes.

- Target Enzymes : Notably, it has been studied for its inhibitory effects on alkaline phosphatase (h-TNAP), which is linked to cancer progression. Compounds derived from this structure have shown IC50 values significantly lower than standard inhibitors like levamisole .

- In Silico Studies : Molecular docking studies suggest that the compound's binding affinity to target enzymes is influenced by its structural features, including the orientation of methoxy groups which facilitate strong interactions with active sites .

Summary of Research Findings

Wirkmechanismus

The primary mechanism by which 2-(2,3,4-Trimethoxyphenyl)pyridine exerts its effects is through the inhibition of tubulin polymerization. This action disrupts the dynamic equilibrium of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules and thereby inhibiting cell division .

Vergleich Mit ähnlichen Verbindungen

Colchicine: Another tubulin polymerization inhibitor with a similar mechanism of action.

Combretastatin: A potent microtubule targeting agent that also binds to the colchicine binding site.

Podophyllotoxin: Used in the treatment of external genital warts and inhibits tubulin polymerization.

Uniqueness: 2-(2,3,4-Trimethoxyphenyl)pyridine is unique due to its specific substitution pattern on the phenyl ring, which enhances its binding affinity to the colchicine binding site. This results in higher potency and selectivity compared to other similar compounds .

Biologische Aktivität

2-(2,3,4-Trimethoxyphenyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly focusing on its role as an inhibitor of receptor tyrosine kinases and its antiproliferative effects against various cancer cell lines.

Chemical Structure and Properties

The structure of this compound features a pyridine ring substituted with a trimethoxyphenyl group. This configuration is critical for its biological activity, as the functional groups present allow for various interactions with biological targets.

| Feature | Description |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 257.30 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

Research indicates that this compound acts primarily as an inhibitor of receptor tyrosine kinases (RTKs), specifically targeting the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR). These receptors are crucial in regulating cellular processes such as proliferation and differentiation, particularly in cancer cells.

Inhibition of Kinase Activity

The compound has been shown to inhibit specific kinase activities associated with tumor growth and metastasis. Enzyme assays reveal that it binds effectively to target proteins, demonstrating significant binding affinity and kinetic inhibition profiles. This mechanism underlines its potential application in cancer therapy .

Antiproliferative Effects

A series of studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. Notably:

- HepG2 (Liver Cancer) : The compound exhibited significant cytotoxicity with an IC value in the low micromolar range.

- MCF-7 (Breast Cancer) : Similar activity was observed, indicating potential effectiveness against hormone-responsive cancers.

- HCT-116 (Colorectal Cancer) : The compound also demonstrated notable antiproliferative effects.

These results suggest that the biological activity may be attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells .

Case Studies

- Cell Cycle Arrest : Flow cytometry analysis showed that treatment with this compound led to a significant increase in the percentage of cells at the G2/M phase compared to untreated controls. This is indicative of its role in disrupting normal cell cycle progression .

- Angiogenesis Inhibition : In vivo studies using the chick chorioallantoic membrane (CAM) assay demonstrated that the compound effectively inhibited new vessel growth, highlighting its potential anti-angiogenic properties .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals that variations in substitution patterns on the phenyl ring significantly influence biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(3,4-Dimethoxyphenyl)pyridine | Contains two methoxy groups | Lower antiproliferative activity |

| 7-(1-Benzothiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)furo[3,2-b]pyridine | Incorporates a benzothiophene moiety | Different pharmacological properties |

| 2-(3-Methoxyphenyl)pyridine | One methoxy group | Simpler structure; varied activity |

This table illustrates how the specific trimethoxy substitution pattern of this compound may enhance its biological efficacy compared to analogs with fewer or differently positioned substituents.

Eigenschaften

IUPAC Name |

2-(2,3,4-trimethoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-16-12-8-7-10(11-6-4-5-9-15-11)13(17-2)14(12)18-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQINOBUZKLQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2=CC=CC=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.